(R)-3-(3-Cyano-pyridin-2-ylsulfanyl)-pyrrolidine-1-carboxylic acid tert-butyl ester
Description
The compound “(R)-3-(3-Cyano-pyridin-2-ylsulfanyl)-pyrrolidine-1-carboxylic acid tert-butyl ester” is a chiral pyrrolidine derivative featuring a pyridine ring substituted with a cyano group at the 3-position and a sulfur-linked pyrrolidine scaffold. The tert-butyl ester acts as a protective group, enhancing stability during synthetic processes. Its molecular formula is C₁₅H₁₉N₃O₂S, with a molar mass of 305.4 g/mol (inferred from its (S)-enantiomer in ).
This compound is structurally significant in medicinal chemistry, particularly as a precursor for small-molecule inhibitors targeting protein-protein interactions (e.g., MDM2-p53 antagonists, as seen in ). The pyridine core and sulfanyl linker enable diverse binding modes, while the stereochemistry at the pyrrolidine’s 3-position (R-configuration) may critically influence target selectivity .
Properties
Molecular Formula |
C15H19N3O2S |
|---|---|
Molecular Weight |
305.4 g/mol |
IUPAC Name |
tert-butyl (3R)-3-(3-cyanopyridin-2-yl)sulfanylpyrrolidine-1-carboxylate |
InChI |
InChI=1S/C15H19N3O2S/c1-15(2,3)20-14(19)18-8-6-12(10-18)21-13-11(9-16)5-4-7-17-13/h4-5,7,12H,6,8,10H2,1-3H3/t12-/m1/s1 |
InChI Key |
MHUBHRNNTDDAAS-GFCCVEGCSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC[C@H](C1)SC2=C(C=CC=N2)C#N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)SC2=C(C=CC=N2)C#N |
Origin of Product |
United States |
Biological Activity
(R)-3-(3-Cyano-pyridin-2-ylsulfanyl)-pyrrolidine-1-carboxylic acid tert-butyl ester is a compound of increasing interest in medicinal chemistry due to its potential therapeutic applications. This article delves into its biological activity, synthesis, mechanisms of action, and relevant case studies.
Molecular Formula: C13H16N2O2S
Molecular Weight: 264.35 g/mol
IUPAC Name: (R)-3-(3-cyano-pyridin-2-ylsulfanyl)-pyrrolidine-1-carboxylic acid tert-butyl ester
Canonical SMILES: CC(C)(C)OC(=O)[C@H]1CC(N1)S=C2C=CN=C2C#N
Synthesis
The synthesis of this compound typically involves multiple steps, including the formation of the pyrrolidine core followed by the introduction of the cyano and sulfanyl groups. A common method includes:
- Formation of Pyrrolidine: Starting from commercially available precursors, a pyrrolidine ring can be synthesized using cyclization reactions.
- Introduction of Cyano Group: The cyano group is introduced via nucleophilic substitution or cyanation reactions.
- Sulfanylation: The sulfanyl group is added through a reaction with thiol compounds.
The biological activity of (R)-3-(3-Cyano-pyridin-2-ylsulfanyl)-pyrrolidine-1-carboxylic acid tert-butyl ester is primarily attributed to its interaction with various molecular targets, particularly in cancer therapy. It has been shown to inhibit specific protein kinases involved in cell proliferation and survival pathways.
Pharmacological Effects
Recent studies have indicated that this compound exhibits:
- Antitumor Activity: In vitro assays demonstrated significant inhibition of cancer cell growth, particularly in models of non-small cell lung cancer (NSCLC) and renal cell carcinoma. The compound's mechanism appears to involve the inhibition of the c-Met pathway, which is crucial for tumor growth and metastasis .
- Neuroprotective Effects: The compound has also shown potential neuroprotective properties by modulating pathways related to oxidative stress and inflammation, making it a candidate for further investigation in neurodegenerative diseases .
Case Studies
Research Findings
Research has focused on elucidating the structure-activity relationship (SAR) of this compound. Variations in substituents on the pyrrolidine and pyridine rings have been explored to optimize potency and selectivity against various targets.
Key Findings:
- Binding Affinity: Modifications that enhance binding affinity to c-Met have been identified, increasing the therapeutic potential against cancers dependent on this pathway .
- Toxicology Assessments: Preliminary toxicology studies suggest a favorable safety profile at therapeutic doses, but further studies are needed to establish long-term effects .
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Key Observations
Heterocyclic Core Modifications: Pyridine vs. Pyrimidine ( vs. The chloro and methyl substituents in the pyrimidine analog increase steric bulk and lipophilicity, which may improve membrane permeability but reduce solubility . Thiophene vs. The carbonyl group in the thiophene analog introduces rigidity, possibly limiting conformational adaptability during binding .
Substituent Effects: Cyano Group: The 3-cyano substituent on pyridine (target compound) acts as a strong electron-withdrawing group, polarizing the ring and facilitating dipole-dipole interactions with target proteins .
Stereochemical Considerations :
- The R-configuration in the target compound vs. the S-enantiomer () highlights the critical role of chirality in biological activity. Enantiomers can exhibit orders-of-magnitude differences in potency due to mismatched stereochemistry with chiral binding sites (e.g., MDM2’s L-shaped pocket) .
Linker and Functional Group Variations: Sulfanyl vs. Benzyl vs. tert-Butyl Esters: Benzyl esters () are more susceptible to enzymatic hydrolysis than tert-butyl esters, impacting in vivo stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
